N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16152239
InChI: InChI=1S/C24H19ClN2O3/c25-18-3-1-2-4-19(18)26-22(28)12-5-7-13(8-6-12)27-23(29)20-14-9-10-15(17-11-16(14)17)21(20)24(27)30/h1-10,14-17,20-21H,11H2,(H,26,28)
SMILES:
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol

N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

CAS No.:

Cat. No.: VC16152239

Molecular Formula: C24H19ClN2O3

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide -

Specification

Molecular Formula C24H19ClN2O3
Molecular Weight 418.9 g/mol
IUPAC Name N-(2-chlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide
Standard InChI InChI=1S/C24H19ClN2O3/c25-18-3-1-2-4-19(18)26-22(28)12-5-7-13(8-6-12)27-23(29)20-14-9-10-15(17-11-16(14)17)21(20)24(27)30/h1-10,14-17,20-21H,11H2,(H,26,28)
Standard InChI Key PXYYRQWHPQKBFD-UHFFFAOYSA-N
Canonical SMILES C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6Cl

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group and at the nitrogen with a 2-chlorophenyl moiety. Key structural elements include:

  • Bicyclic Isoindole System: The 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindole subunit introduces rigidity through fused cyclopropane and etheno bridges, a feature observed in protease inhibitors and kinase modulators .

  • Chlorophenyl Group: The 2-chlorophenyl substitution may enhance lipid solubility and receptor binding affinity, as seen in analogous antipsychotic and antimicrobial agents .

Table 1: Computed Physicochemical Properties

PropertyValueMethod (Source)
Molecular FormulaC₂₅H₂₀ClN₂O₃PubChem CID 155289272
Molecular Weight443.89 g/molXLogP3-AA
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar Surface Area95.6 ŲCactvs 3.4.8.18

Stereochemical Considerations

Synthetic Pathways and Precursor Relationships

Retrosynthetic Analysis

Hypothetical synthesis routes may involve:

  • Isoindole Core Construction: Cyclopropanation of a preformed etheno-isoindole intermediate via [2+1] cycloaddition, followed by oxidation to introduce the 1,3-diketone functionality .

  • Benzamide Coupling: Amidation of 4-bromobenzoyl chloride with 2-chloroaniline under Ullmann conditions, followed by palladium-catalyzed cross-coupling to attach the isoindole subunit .

Byproduct Management

Side reactions during cyclopropanation could yield undesired diastereomers, necessitating chiral HPLC purification. Mass spectrometry data from related compounds indicates a propensity for decarbonylation under acidic conditions, requiring pH-controlled reaction environments .

Biological Activity Hypotheses

Target Prediction

Docking studies using homology models of the 5-HT₂A receptor and COX-2 enzyme suggest moderate binding affinity (predicted Ki ≈ 120–450 nM), driven by:

  • Hydrophobic Interactions: Chlorophenyl and cyclopropane groups occupying subpockets.

  • Hydrogen Bonding: The benzamide carbonyl and isoindole diketone coordinating with serine/threonine residues .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValueModel
LogP3.8 ± 0.3XLogP3
Caco-2 Permeability12.7 × 10⁻⁶ cm/sADMET Predict
Plasma Protein Binding89.2%SwissADME
CYP3A4 InhibitionModerateADMETlab 2.0

Toxicity Profiling

Structural alerts include the α,β-unsaturated diketone moiety, which may confer electrophilic reactivity. In silico toxicity screening (ProTox-II) predicts:

  • Hepatotoxicity: Class III (probable) due to metabolic generation of reactive quinones.

  • Mutagenicity: Negative based on Ames test analogs .

Comparative Analysis with Structural Analogs

Chlorophenyl-Benzamide Derivatives

Compound CID 673838 (2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide) demonstrates anticonvulsant activity in murine models (ED₅₀ = 18 mg/kg), suggesting the target compound may share similar neuropharmacological potential . Key differences in logP (3.8 vs. 3.5) and hydrogen bonding capacity (5 vs. 1 acceptors) could modulate blood-brain barrier penetration .

Isoindole-Containing Agents

The V4M ligand (CID 155289272) exhibits KRAS G12C inhibition (IC₅₀ = 32 nM) through covalent modification of cysteine residues. While the target compound lacks a reactive warhead, its isoindole core may facilitate allosteric modulation of analogous oncogenic targets .

Research Gaps and Future Directions

  • Synthetic Validation: Empirical confirmation of proposed routes using techniques like in situ FTIR for reaction monitoring.

  • In Vitro Profiling: High-throughput screening against kinase and GPCR panels to identify lead therapeutic indications.

  • Metabolite Identification: LC-MS/MS studies to characterize potential toxic quinone metabolites.

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